Superior Tremor Reduction: ELANTRINE vs. Trihexyphenidyl in Parkinson's Disease Patients
In a double-blind, controlled study comparing ELANTRINE with trihexyphenidyl and placebo, 65% of patients receiving ELANTRINE showed lower tremor scores compared to their baseline, while only 53% of patients receiving trihexyphenidyl achieved the same outcome [1]. A subsequent Phase II multiclinic study confirmed a statistically significantly greater reduction in tremor severity with ELANTRINE compared to trihexyphenidyl [2].
| Evidence Dimension | Proportion of patients with reduced tremor scores from baseline |
|---|---|
| Target Compound Data | 65% of patients (ELANTRINE) |
| Comparator Or Baseline | 53% of patients (trihexyphenidyl) |
| Quantified Difference | 12 percentage points absolute increase in responder rate |
| Conditions | Double-blind, controlled study in parkinsonian patients; direct comparison vs. trihexyphenidyl and baseline placebo period |
Why This Matters
This quantifiable advantage in tremor control provides a clear rationale for selecting ELANTRINE over trihexyphenidyl in research or clinical settings where tremor is a primary endpoint or symptom.
- [1] Blonsky ER. Elantrine in the treatment of parkinsonism. Neurol Neurocir Psiquiatr. 1976;17(3):183-90. PMID: 798127. View Source
- [2] Blonsky ER, Ericsson AD, McKinney AS, Rix A, Wang RI, Rimm AA. Phase II multiclinic study of elantrine in parkinsonism. Clin Pharmacol Ther. 1974 Jan;15(1):46-50. doi: 10.1002/cpt197415146. PMID: 4587106. View Source
